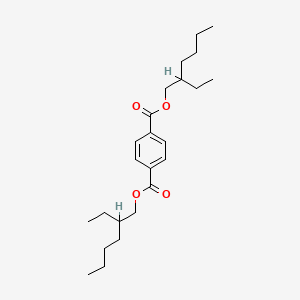

Bis(2-ethylhexyl) terephthalate

Description

Properties

IUPAC Name |

bis(2-ethylhexyl) benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-5-9-11-19(7-3)17-27-23(25)21-13-15-22(16-14-21)24(26)28-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPICVVBGZBXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027625 | |

| Record name | Bis(2-ethylhexyl) terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA; Pellets or Large Crystals, Liquid; [MSDSonline] | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) terephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

383 °C | |

| Record name | BIS(2-ETHYLHEXYL) TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

238 °C or 460 °F (open cup) | |

| Record name | BIS(2-ETHYLHEXYL) TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 4.0 mg/L at 20 °C | |

| Record name | BIS(2-ETHYLHEXYL) TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9825 at 20/20 °C | |

| Record name | BIS(2-ETHYLHEXYL) TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

13.5 (Air = 1) | |

| Record name | BIS(2-ETHYLHEXYL) TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000214 [mmHg] | |

| Record name | Bis(2-ethylhexyl) terephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6422-86-2 | |

| Record name | Dioctyl terephthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6422-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethylhexyl) terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006422862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLHEXYL TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VS908W98L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-ETHYLHEXYL) TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-48 °C | |

| Record name | BIS(2-ETHYLHEXYL) TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Bis(2-ethylhexyl) terephthalate synthesis and structural analysis

An In-depth Technical Guide on the Synthesis and Structural Analysis of Bis(2-ethylhexyl) terephthalate (B1205515)

Introduction

Bis(2-ethylhexyl) terephthalate, commonly known as dioctyl terephthalate (DOTP) or DEHT, is a non-phthalate plasticizer utilized in a wide array of applications, including PVC products, adhesives, and coatings.[1] Its growing popularity stems from its favorable toxicological profile compared to traditional ortho-phthalate plasticizers.[2] This technical guide provides a comprehensive overview of the primary synthesis routes for DEHT and the key analytical techniques employed for its structural elucidation and quality control, aimed at researchers, scientists, and professionals in drug development and material science.

Synthesis of this compound

The industrial production of this compound is primarily achieved through two main chemical pathways: direct esterification of terephthalic acid (TPA) with 2-ethylhexanol (2-EH), and transesterification of dimethyl terephthalate (DMT) with 2-ethylhexanol.[3] A more recent and sustainable approach involves the chemical recycling of waste poly(ethylene terephthalate) (PET).

Direct Esterification

This method involves the reaction of terephthalic acid with an excess of 2-ethylhexanol, typically in the presence of an acid catalyst. The reaction produces DEHT and water as a byproduct. To drive the reaction to completion, the water is continuously removed, often through azeotropic distillation.[4][5]

Chemical Equation: C₆H₄(CO₂H)₂ + 2 C₈H₁₇OH → C₆H₄(CO₂C₈H₁₇)₂ + 2H₂O[3]

Transesterification

In this process, dimethyl terephthalate is reacted with 2-ethylhexanol. The methyl groups of DMT are exchanged with the 2-ethylhexyl groups from 2-ethylhexanol, yielding DEHT and methanol (B129727) as a byproduct.[6] This reaction is also catalyzed and often carried out at elevated temperatures.[6]

Chemical Equation: C₆H₄(CO)₂(OCH₃)₂ + 2 C₈H₁₇OH → C₆H₄(CO₂C₈H₁₇)₂ + 2CH₃OH[3]

Sustainable Synthesis from PET Waste

A greener approach to DEHT synthesis involves the depolymerization of waste PET through alcoholysis with 2-ethylhexanol.[6] This process breaks down the polymer into smaller molecules, which then react to form DEHT. This method addresses environmental concerns by recycling plastic waste.

Catalytic Systems

A variety of catalysts can be employed to facilitate the synthesis of DEHT. The choice of catalyst influences reaction rates, yields, and overall process efficiency. Common catalysts include:

-

Organo-titanium compounds: Such as tetraisopropoxy titanate (TIPT), are frequently used in industrial processes.[2][6]

-

Organotin compounds: Monobutyltin tris(2-ethylhexanoate) has been shown to produce very high yields.[6]

-

Sulfonic acids: Including methanesulfonic acid and para-toluenesulfonic acid, act as effective homogeneous catalysts.[6]

-

Ionic Liquids: Inexpensive Brønsted acidic ionic liquids have been proposed as both solvents and catalysts, offering a greener alternative.[7]

-

Heterogeneous catalysts: Solid acid catalysts like sulfated zirconia offer the advantage of easy separation and recycling.[6]

Data Presentation

Table 1: Summary of Catalysts and Reaction Conditions for DEHT Synthesis

| Catalyst | Synthesis Route | Reactants | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Monobutyltin tris(2-ethylhexanoate) | PET Alcoholysis | Waste PET, 2-ethylhexanol | Not Specified | 6 | 99 |

| Tin (II) oxalate | PET Alcoholysis | Waste PET, 2-ethylhexanol | Not Specified | 6 | 96 |

| Zinc acetate | PET Alcoholysis | Waste PET, 2-ethylhexanol | Not Specified | 6 | 95 |

| Dioctyltin oxide | PET Alcoholysis | Waste PET, 2-ethylhexanol | Not Specified | 6 | 94 |

| Titanium tetraisopropoxide (TIPT) | Direct Esterification | Terephthalic Acid, 2-ethylhexanol | 180 - 270 | 10 | >99 |

| Brønsted acidic ionic liquid | Direct Esterification | Terephthalic Acid, 2-ethylhexanol | 120 | 8 | 100 |

Mandatory Visualization

Caption: Synthesis pathways for this compound.

Experimental Protocols

Experimental Protocol for Direct Esterification of Terephthalic Acid

This protocol is a general guideline for the direct esterification of terephthalic acid with 2-ethylhexanol.

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a reflux condenser, add terephthalic acid (1.0 mole).[4]

-

Add an excess of 2-ethylhexanol (e.g., 2.5 moles).[2]

-

Add a catalytic amount of a suitable catalyst, such as titanium tetraisopropoxide (e.g., 200 ppm).[2]

-

-

Reaction Execution:

-

Heat the mixture with stirring to a temperature range of 180°C to 270°C.[2]

-

Maintain the reaction at this temperature and monitor the collection of water in the Dean-Stark apparatus. The reaction is considered complete when the theoretical amount of water has been collected.

-

The reaction time can vary from several hours to over 10 hours depending on the catalyst and temperature.[2]

-

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the acidic catalyst by washing the mixture with a saturated aqueous solution of sodium bicarbonate.[4]

-

Separate the organic layer and wash it with water and then with brine.[4]

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate.[4]

-

Remove the excess 2-ethylhexanol and other volatile impurities under reduced pressure using a rotary evaporator to obtain the crude DEHT.

-

Further purification can be achieved by vacuum distillation.

-

Structural Analysis of this compound

The structural confirmation and purity assessment of synthesized DEHT are crucial. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of DEHT. Both ¹H and ¹³C NMR are used to confirm the presence of the aromatic ring, the ester functionalities, and the 2-ethylhexyl chains.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the synthesized DEHT and to identify any byproducts or unreacted starting materials. The gas chromatogram provides information on the retention time of the components, while the mass spectrometer provides fragmentation patterns that help in the identification of the compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the DEHT molecule. Characteristic absorption bands for the ester carbonyl group (C=O), C-O stretching, and the C-H bonds of the aromatic and aliphatic parts of the molecule are observed.

Data Presentation

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR (500 MHz, CD₂Cl₂) | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| Aromatic Protons | 8.12 | singlet | H-2, H-3, H-5, H-6 |

| Methylene (B1212753) Protons | 4.29 | doublet of doublets | H-1'/1" |

| Methine Proton | 1.77 | multiplet | H-2'/2" |

| Methylene Protons | 1.30 - 1.51 | multiplet | H-3'/3", H-4'/4", H-5'/5", H-7'/7" |

| Methyl Protons | 0.94 | multiplet | H-6'/6" |

| Methyl Protons | 0.98 | multiplet | H-8'/8" |

| ¹³C NMR | Chemical Shift (δ ppm) | Assignment |

| Carbonyl Carbon | 166.2 | C=O |

| Aromatic Quaternary Carbon | 134.7 | C-1, C-4 |

| Aromatic CH Carbon | 129.8 | C-2, C-3, C-5, C-6 |

| Methylene Carbon | 68.0 | C-1'/1" |

| Methine Carbon | 39.3 | C-2'/2" |

| Methylene Carbon | 31.0 | C-3'/3" |

| Methylene Carbon | 30.1 | C-4'/4" |

| Methylene Carbon | 24.4 | C-7'/7" |

| Methylene Carbon | 23.4 | C-5'/5" |

| Methyl Carbon | 14.2 | C-6'/6" |

| Methyl Carbon | 11.3 | C-8'/8" |

| Data sourced from.[8] |

Mandatory Visualization

Caption: General experimental workflow for DEHT synthesis and analysis.

Experimental Protocols for Structural Analysis

NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the purified DEHT in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in an NMR tube.[9]

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum should display characteristic peaks for the aromatic protons, the methylene protons adjacent to the ester oxygen, and the aliphatic protons of the 2-ethylhexyl chain.[9]

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. This will show distinct signals for the carbonyl carbons, the aromatic carbons, and the various aliphatic carbons in the ester chains.[9]

GC-MS Sample Preparation and Analysis

-

Sample Preparation: Prepare a dilute solution of the DEHT sample in a suitable solvent like methylene chloride or hexane.[10] A concentration of around 50 µg/mL is often appropriate.[10] It is crucial to avoid any contact with plastic materials during sample preparation to prevent contamination.[10]

-

GC-MS Analysis: Inject the sample into the GC-MS system. The gas chromatograph will separate the components of the sample based on their boiling points and interaction with the stationary phase. The mass spectrometer will then fragment the eluted components and record their mass spectra for identification.

FTIR Sample Preparation and Analysis

-

Sample Preparation (Neat Liquid): Place a drop of the neat liquid DEHT sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[9]

-

Sample Preparation (ATR): Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small drop of the liquid sample directly onto the ATR crystal.[11]

-

Analysis: Record the IR spectrum. Identify the characteristic absorption bands corresponding to the C=O stretching of the ester (around 1720 cm⁻¹), the C-O stretching, and the C-H stretching of the aromatic and aliphatic groups.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. US7276621B2 - Production of di-(2-ethylhexyl) terephthalate - Google Patents [patents.google.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. researchgate.net [researchgate.net]

- 8. biomedres.us [biomedres.us]

- 9. benchchem.com [benchchem.com]

- 10. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]

- 11. drawellanalytical.com [drawellanalytical.com]

Physical and chemical properties of dioctyl terephthalate

An In-depth Technical Guide on the Physical and Chemical Properties of Dioctyl Terephthalate (B1205515) (DOTP)

Introduction

Dioctyl terephthalate (DOTP), with the CAS number 6422-86-2, is a non-phthalate plasticizer extensively utilized to enhance the flexibility, durability, and overall performance of polymers, most notably polyvinyl chloride (PVC).[1][2] It is the diester of terephthalic acid and 2-ethylhexanol.[1][2] Unlike traditional ortho-phthalate plasticizers, DOTP is considered a safer alternative for both human health and the environment, which has led to its widespread adoption in various industries.[1][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of DOTP, intended for researchers, scientists, and professionals in drug development and material science.

Chemical Structure and Synthesis

DOTP is synthesized via the esterification of terephthalic acid with 2-ethylhexanol, typically in the presence of a catalyst.[2][4][5] An alternative method is the transesterification of dimethyl terephthalate with 2-ethylhexanol.[5][6] Its molecular structure, featuring a symmetrical para-positioning of the ester groups on the benzene (B151609) ring, is fundamental to its stability and performance characteristics.[2]

Physical Properties

DOTP is a clear, colorless, and virtually odorless oily liquid at room temperature.[2][3][7] Its high viscosity contributes to a heavier, oily consistency.[7] The key physical properties are summarized in the tables below for easy reference.

General and Thermal Properties

| Property | Value | Units |

| Molecular Formula | C₂₄H₃₈O₄ | - |

| Molecular Weight | 390.56 | g/mol |

| CAS Number | 6422-86-2 | - |

| Appearance | Clear, colorless to slightly yellowish oily liquid | - |

| Odor | Virtually odorless or faint ester-like scent | - |

| Boiling Point | 375 - 400 | °C |

| Melting / Freezing Point | -48 to -67.2 | °C |

| Flash Point | 210 - 230 | °C |

| Auto Ignition Temperature | 387 | °C |

References:[2][7][8][9][10][11][12][13][14]

Mechanical and Optical Properties

| Property | Value | Units | Temperature (°C) |

| Density / Specific Gravity | 0.980 - 0.986 | g/cm³ | 20 - 25 |

| Viscosity | 60 - 65 | mPa·s (cP) | 25 |

| 410 | mPa·s (cP) | 0 | |

| Refractive Index (nD) | 1.485 - 1.490 | - | 20 - 25 |

| Vapor Pressure | 1 | mmHg | 217 |

| 0.0000080 | mmHg | 25 |

References:[3][7][9][10][11][12][14][15][16]

Chemical Properties

Solubility and Compatibility

DOTP is practically insoluble in water, with a reported solubility of 0.4% at 20°C.[9][17] However, it is soluble in many common organic solvents such as ethers, chloroform, acetone, and toluene.[7][15] It demonstrates excellent compatibility with a wide range of polymers, especially PVC, where it functions as a primary plasticizer.[7][15] It is also compatible with acrylonitrile (B1666552) derivatives, polyvinyl butyral, and various synthetic rubbers.[10]

Stability and Reactivity

DOTP exhibits high chemical stability, with good resistance to heat, light, and oxidation, which contributes to the longevity of the final products it is used in.[7][18] Its low volatility ensures permanence within the plastic matrix, leading to extended product life.[1][2]

-

Thermal Stability : DOTP is known for its ability to withstand high processing temperatures without significant degradation, making it suitable for processes like extrusion and injection molding.[2][18]

-

Hydrolysis : The ester linkages in DOTP can undergo hydrolysis, but the molecule is generally considered stable under normal conditions. Complete hydrolysis yields terephthalic acid and 2-ethylhexanol, which are considered less toxic than the byproducts of some ortho-phthalate plasticizers.[4]

-

Reactivity : DOTP is stable under normal storage and use conditions but will react with strong acids, bases, and oxidizing agents.[6] It is combustible but difficult to ignite.[6]

Experimental Protocols

The determination of DOTP's properties follows standardized testing methods to ensure accuracy and reproducibility. Below are the methodologies for key experiments.

Purity Analysis (Gas Chromatography)

The purity of DOTP is typically determined using Gas Chromatography (GC), as referenced by methods like ASTM D3465.

-

Principle : This method separates components of a sample mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (an inert carrier gas). The time it takes for a component to pass through the column (retention time) is used for identification, and the area under the peak is proportional to its concentration.

-

Methodology :

-

A sample of DOTP is precisely weighed and dissolved in a suitable solvent.

-

A small volume of the solution is injected into the GC instrument.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

-

Components are separated based on their boiling points and interaction with the stationary phase.

-

A detector (e.g., Flame Ionization Detector - FID) measures the quantity of each component as it elutes from the column.

-

The resulting chromatogram is analyzed, and the area percentage of the DOTP peak is calculated to determine its purity, often against a known standard.

-

Viscosity Measurement

Viscosity is a critical parameter for processing and is measured using methods such as ASTM D445.

-

Principle : This method determines the kinematic viscosity of liquid petroleum products, which can be adapted for plasticizers. It involves measuring the time it takes for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer.

-

Methodology :

-

The DOTP sample is brought to a precise, constant temperature (e.g., 25°C) in a temperature-controlled bath.

-

The sample is loaded into a calibrated glass capillary viscometer.

-

The liquid is drawn up into the viscometer's timing bulb.

-

The time taken for the liquid to flow between two marked points on the capillary is measured accurately.

-

The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

-

Dynamic viscosity (in mPa·s or cP) is then calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

-

Density and Specific Gravity

The density or specific gravity is determined using standard methods like JIS K-6751 or ASTM D1045.

-

Principle : These methods involve measuring the mass of a precise volume of the liquid at a specified temperature.

-

Methodology :

-

A clean, dry pycnometer (a flask of a specific, known volume) is weighed.

-

The pycnometer is filled with the DOTP sample, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a constant-temperature bath until it reaches the desired temperature (e.g., 25°C).

-

The pycnometer is removed, cleaned, dried, and weighed again.

-

The mass of the DOTP sample is determined by subtraction.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer. Specific gravity is the ratio of the sample's density to the density of water at a specified temperature.

-

References

- 1. yuanlongchem.com [yuanlongchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemorder.com [chemorder.com]

- 4. oaji.net [oaji.net]

- 5. nbinno.com [nbinno.com]

- 6. Dioctylterephthalate – Quality Plasticizer for Safe Applications [penpet.com]

- 7. greenchemindustries.com [greenchemindustries.com]

- 8. alvina.uz [alvina.uz]

- 9. Dioctyl terephthalate(DOTP) WSD Chemical® [wsdchemical.com]

- 10. Dioctyl Terephthalate (DOTP) CAS 6422-86-2 Manufacturers and Suppliers China - Factory - Weifang Integratechem Co., Ltd. [integratechem.com]

- 11. Dioctyl terephthalate | 6422-86-2 [chemicalbook.com]

- 12. univarsolutions.com [univarsolutions.com]

- 13. Dioctyl Terephthalate (DOTP) Supplier and Distributor | Buy DOTP Bulk, Drums, LTL at GJ Chemical [gjchemical.com]

- 14. nuojiechem.com [nuojiechem.com]

- 15. jwellglobal.com [jwellglobal.com]

- 16. gec.com.tr [gec.com.tr]

- 17. Dioctyl terephthalate(DOTP)-Shenzhen Jieling Industries Co., LTD [szjlin.com]

- 18. gst-chem.com [gst-chem.com]

An In-depth Technical Guide to Bis(2-ethylhexyl) terephthalate (CAS 6422-86-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, experimental protocols, and metabolic pathways associated with Bis(2-ethylhexyl) terephthalate (B1205515) (DEHT), also known as Dioctyl terephthalate (DOTP). DEHT is a non-phthalate plasticizer widely used as a replacement for traditional ortho-phthalate plasticizers due to its favorable toxicological profile.

Core Properties and Data

Bis(2-ethylhexyl) terephthalate is a colorless, viscous liquid utilized primarily to soften PVC plastics.[1] It is the diester of terephthalic acid and 2-ethylhexanol.[1][2] Its chemical structure, specifically the para-position of the ester groups on the benzene (B151609) ring, is a key differentiator from ortho-phthalates like DEHP, influencing its metabolism and reduced toxicity.

Table 1: General and Physicochemical Properties

| Property | Value | Citations |

| IUPAC Name | Bis(2-ethylhexyl) benzene-1,4-dicarboxylate | [1] |

| Synonyms | Dioctyl terephthalate (DOTP), DEHT | [1][2] |

| CAS Number | 6422-86-2 | [1] |

| Molecular Formula | C₂₄H₃₈O₄ | [1][2] |

| Molar Mass | 390.56 g/mol | [1][2] |

| Appearance | Clear, colorless to pale yellow, viscous liquid | [1][3] |

| Density | 0.984 - 0.986 g/mL at 20-25 °C | [1][2][4][5] |

| Melting Point | -48 °C to -67.2 °C | [2][4][6][7] |

| Boiling Point | 383 - 400 °C at 760 mmHg | [1][2][4][6][7] |

| Flash Point | 210 - 212 °C (closed cup) | [3][4][7] |

| Water Solubility | <0.01 mg/L to 0.4 µg/L at 20-22.5 °C (practically insoluble) | [2][7][8] |

| Vapor Pressure | <0.01 Pa at 20°C; 1 mmHg at 217 °C | [4][7] |

| Log Kₒw | >6.1 to 8.39 | [2] |

| Refractive Index (n20/D) | 1.49 | [4][5] |

Table 2: Toxicological Profile

| Endpoint | Value / Observation | Citations |

| Acute Oral Toxicity (LD₅₀, Rat) | > 3,200 - 5,000 mg/kg | [2][7] |

| Acute Dermal Toxicity (LD₅₀, Guinea Pig) | > 19,680 mg/kg | [7] |

| Skin Irritation (Rabbit) | No skin irritation (OECD Test Guideline 404) | [7] |

| Eye Irritation (Rabbit) | Mild eye irritation | [7] |

| Genotoxicity | No genotoxicity reported in animal studies | [1] |

| Carcinogenicity | Not classified as a carcinogen by IARC | [7] |

| Reproductive Toxicity | Not considered toxic for reproduction; no evidence of anti-androgenic or estrogenic activity in rat studies. | [1][2] |

| NOAEL (Subchronic, Rat) | 102–324 mg/kg-day (systemic effects) | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and application of chemical compounds. Below are representative protocols for the synthesis, analysis, and toxicological evaluation of DEHT.

Synthesis: Direct Esterification of Terephthalic Acid

This protocol describes a common industrial method for producing DEHT.

-

Objective: To synthesize this compound from terephthalic acid (TPA) and 2-ethylhexanol (2-EH).

-

Materials:

-

Purified Terephthalic Acid (TPA)

-

2-Ethylhexanol (2-EH), excess molar ratio (e.g., Acid:Alcohol of 1:2 to 1:3.5)

-

Catalyst (e.g., Tetrabutyl titanate, 0.1-0.25% of total raw material mass)

-

Inert Gas (e.g., Nitrogen)

-

Alkaline solution (for neutralization)

-

Activated Carbon (for decolorization)

-

-

Methodology:

-

Charging Reactor: Add TPA and a molar excess of 2-EH to a suitable reaction kettle equipped with a stirrer, heating mantle, and a system for water removal (e.g., Dean-Stark trap).

-

Catalyst Addition & Heating: Begin stirring and heating the mixture. When the temperature reaches 130-150 °C, add the catalyst.

-

Esterification Reaction: Continue heating to the reaction temperature, typically between 180 °C and 225 °C. The reaction is driven by the continuous removal of water, a byproduct of the esterification.

-

Monitoring: Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a specified threshold (e.g., <0.3 mgKOH/g). This stage typically takes 4-8 hours.

-

Purification - Neutralization: Cool the crude product. Neutralize the residual catalyst and any unreacted TPA with an alkaline solution.

-

Purification - Alcohol Removal: Remove the excess 2-EH, typically via vacuum distillation.

-

Purification - Decolorization & Filtration: Add activated carbon to the product to decolorize it. Filter the mixture to remove the carbon and any other solid impurities, yielding the final purified DEHT product.

-

Analytical Method: Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the quantitative determination of DEHT.

-

Objective: To determine the purity and concentration of DEHT in a sample.

-

Instrumentation: Gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS).

-

Materials:

-

Sample containing DEHT

-

High-purity solvents (e.g., Dichloromethane for extraction/dissolution)

-

Helium (99.999% purity) as carrier gas

-

Internal Standard (e.g., Benzyl benzoate)

-

-

Methodology:

-

Sample Preparation: Prepare the sample by solvent extraction or dissolution. For a solid matrix, this may involve dissolving a known weight of the sample in a solvent like dichloromethane. Spike with a known concentration of an internal standard.

-

Injection: Inject 1 µL of the prepared sample into the GC. Use a split injection mode (e.g., 2:1). Set the injector temperature to 300 °C.

-

Chromatographic Separation:

-

Carrier Gas Flow: Set Helium flow to 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 3 minutes.

-

Ramp: Increase to 300 °C at a rate of 10 °C/min.

-

Final hold: Hold at 300 °C for 12 minutes.

-

-

-

Mass Spectrometry Detection:

-

Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 250 °C.

-

-

Quantification: Create a calibration curve using standards of known DEHT concentrations. Quantify the DEHT in the sample by comparing its peak area relative to the internal standard against the calibration curve.

-

Toxicological Assessment: Combined Repeated Dose and Reproductive/Developmental Toxicity Screening (based on OECD Guideline 422)

This protocol summarizes a key study design for assessing the potential health hazards of DEHT.

-

Objective: To evaluate the effects of repeated oral administration of a substance on systemic toxicity and reproductive performance in rats.[7][9][10]

-

Test System: Typically, Sprague-Dawley rats. At least 10 animals of each sex per group.

-

Methodology:

-

Group Allocation: Establish at least three dose groups with graduated concentrations of DEHT and one control group receiving only the vehicle (e.g., corn oil).

-

Administration: Administer the test substance daily via oral gavage.

-

Dosing Period:

-

Males: Dose for a minimum of four weeks, including two weeks prior to mating, during mating, and approximately two weeks post-mating.

-

Females: Dose for 14 days before mating and throughout mating, gestation, and early lactation (until day 4).

-

-

Mating: After the pre-mating dosing period, co-house one male and one female from the same dose group for mating.

-

Observations (Parental Animals): Conduct daily clinical observations, monitor body weight and food consumption.

-

Observations (Offspring): Record litter size, number of live/dead pups, and pup weights. Conduct clinical observations on pups, including external abnormalities. Measure anogenital distance and monitor for nipple retention in males to screen for endocrine disruption effects.

-

Necropsy and Histopathology: At the end of the study, perform a full necropsy on all parental animals. Collect organ weights (liver, kidneys, gonads, etc.). Conduct detailed histopathological examination of target organs, with a particular focus on the reproductive organs (testes, epididymides, ovaries, uterus).

-

Data Analysis: Evaluate all data, including fertility indices, gestation length, litter data, and pathological findings, to determine the No-Observed-Adverse-Effect Level (NOAEL) for systemic and reproductive toxicity.

-

Visualizations: Workflows and Pathways

DEHT Synthesis Workflow

The following diagram illustrates the key stages in the industrial production of DEHT via the direct esterification method.

Metabolic Pathway of DEHT

DEHT is metabolized differently from ortho-phthalates. It is primarily hydrolyzed to terephthalic acid and 2-ethylhexanol, or to its monoester, which then undergoes side-chain oxidation. This pathway limits the formation of mono(2-ethylhexyl) terephthalate (MEHT), which is analogous to the toxic metabolite of DEHP.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. CN102701984A - Production method of dioctyl terephthalate - Google Patents [patents.google.com]

- 4. CN104072365A - Preparation method of dioctyl terephthalate (DOTP) - Google Patents [patents.google.com]

- 5. bastone-plastics.com [bastone-plastics.com]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. Process for producing dioctyl terephthalate by semi-continuous method - Eureka | Patsnap [eureka.patsnap.com]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

Toxicological profile of Bis(2-ethylhexyl) terephthalate

An In-depth Technical Guide on the Toxicological Profile of Bis(2-ethylhexyl) terephthalate (B1205515) (DEHTP)

Executive Summary

Bis(2-ethylhexyl) terephthalate (DEHTP), also known as dioctyl terephthalate (DOTP), is a non-phthalate plasticizer used as a primary replacement for ortho-phthalates like bis(2-ethylhexyl) phthalate (B1215562) (DEHP) in a wide range of applications, including food contact materials, medical devices, and toys.[1][2][3] Its structural difference from DEHP—being a para-isomer instead of an ortho-isomer—significantly alters its metabolic and toxicological properties.[4] This document provides a comprehensive review of the current toxicological data for DEHTP, intended for researchers, scientists, and professionals in drug development. The available evidence suggests that DEHTP possesses a more favorable toxicological profile than DEHP, exhibiting low acute toxicity, a lack of genotoxic potential, and no evidence of the hepatic peroxisome proliferation or significant reproductive and developmental effects observed with DEHP at similar dose levels.[1][5][6]

Chemical and Physical Properties

DEHTP is a colorless, viscous liquid used to soften PVC plastics.[1] It is a high production volume chemical, with consumption increasing as it replaces regulated ortho-phthalates.[7]

| Property | Value | Reference |

| Chemical Formula | C24H38O4 | [1] |

| CAS Number | 6422-86-2 | [1] |

| Molecular Weight | 390.56 g/mol | [8] |

| Physical State | Liquid | [7] |

| Melting Point | -48°C | [7][9] |

| Boiling Point | 375°C | [7] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

DEHTP is metabolized differently than its ortho-phthalate isomer, DEHP, which is believed to contribute to its lower toxicity profile.[7] Following oral administration in rats, a significant portion of the DEHTP dose is eliminated unchanged in the feces, suggesting less complete absorption compared to DEHP.[4]

The primary metabolic pathway involves hydrolysis to mono(2-ethylhexyl) terephthalate (MEHT), followed by oxidative metabolism.[10] Key oxidative metabolites identified in human urine include mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP) and mono(2-ethyl-5-carboxypentyl) terephthalate (MECPTP), which serve as biomarkers for DEHTP exposure.[11][12] In a human study, after a single oral dose, the elimination half-times for these metabolites were approximately 7 hours.[7] A major metabolite is the carboxylic acid MECPTP.[12] Interestingly, a large fraction of MECPTP is eliminated in its free (unconjugated) form, which differs from the metabolism of DEHP's analogous metabolite.[12]

Acute Toxicity

DEHTP exhibits low acute toxicity across multiple species and routes of exposure.

| Species | Route | Endpoint | Value | Reference |

| Rat | Oral | LD50 | >3200 mg/kg | [7] |

| Mouse | Oral | LD50 | >3200 mg/kg | [7] |

| Rat | Oral | LD50 | >5000 mg/kg | [9] |

| Guinea Pig | Dermal | LD50 | >19,680 mg/kg | [7] |

Key Experimental Protocols

Study: Acute Oral Toxicity in Rats and Mice (Eastman Kodak Co., 1975) [7]

-

Test Substance: Di(2-ethylhexyl) terephthalate (DEHTP).

-

Species: Rats and mice (strains not specified).

-

Administration: Oral gavage.

-

Dose: A single dose, level reported as >3200 mg/kg.

-

Observation Period: 14 days.

-

Endpoints: Mortality, clinical signs of irritation or distress.

-

Results: No mortality or signs of toxicity were observed during the 14-day period.[7]

Study: Acute Dermal Toxicity in Guinea Pigs (Eastman Kodak Co., 1975) [7]

-

Test Substance: Di(2-ethylhexyl) terephthalate (DEHTP).

-

Species: Duncan-Hartley guinea pigs (one male per dose).

-

Administration: Dermal application to depilated skin under occluded conditions for 24 hours.

-

Dose Levels: 5, 10, or 20 mL/kg (approximately 4920, 9840, or 19,680 mg/kg).

-

Observation Period: 14 days.

-

Endpoints: Mortality, signs of systemic toxicity.

-

Results: No signs of systemic toxicity were reported.[7]

Subchronic Toxicity

Subchronic studies in rats indicate that DEHTP does not cause major organ or systemic toxicity at doses where DEHP shows significant effects.

| Species | Route | Dose | Duration | Key Findings | Reference |

| Sprague-Dawley Rat | Dietary | 0.5% (~277-309 mg/kg/day) | 90 days | No-Observed-Effect-Level (NOEL) established. | [6] |

| Sprague-Dawley Rat | Dietary | 1.0% (~554-618 mg/kg/day) | 90 days | Slight effects on some hematology parameters; slight increases in relative liver weights (11.2% in males, 8.9% in females); no induction of hepatic peroxisomes. | [6][12] |

| Rat | Intravenous | Up to 381.6 mg/kg/day | 4 weeks | No effect on survival, hematotoxicity, immunotoxicity, or hepatic, thyroidal, and reproductive functions. | [2] |

Key Experimental Protocols

Study: 90-Day Oral Toxicology in Rats (Barber and Topping, 1995) [6]

-

Test Substance: Di(2-ethylhexyl) terephthalate (DEHTP).

-

Species: Sprague-Dawley rats (20 males and 20 females per group).

-

Administration: In the diet.

-

Dose Levels: 0%, 0.1%, 0.5%, or 1.0% by weight.

-

Duration: 90 days.

-

Endpoints: Body weight, food consumption, hematology, clinical chemistry, organ weights, histopathology, and morphometric analysis of liver sections for peroxisome proliferation.

-

Results: The study concluded a no-effect level of 0.5% in the diet. At 1.0%, only minor effects on liver weight and some blood parameters were noted, and importantly, DEHTP did not induce hepatic peroxisomes, a key effect seen with DEHP.[6]

Chronic Toxicity and Carcinogenicity

There is limited specific data on the chronic toxicity and carcinogenicity of DEHTP itself. However, its structural isomer DEHP has been classified by the International Agency for Research on Cancer (IARC) as a possible human carcinogen (Group 2B), based on rodent data.[13] The carcinogenic mechanism for DEHP in rodents is considered non-genotoxic and involves pathways like PPARα activation, which leads to hepatic peroxisome proliferation.[13][14] Since DEHTP does not appear to cause peroxisome proliferation in rats, it is considered to have a lower carcinogenic potential.[1][6]

Genotoxicity

DEHTP has been tested in a battery of genotoxicity assays and has been found to be non-genotoxic.[5]

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation | Salmonella typhimurium (Ames Test) | With and without S9 | Negative | [5] |

| Mammalian Cell Gene Mutation | Chinese Hamster Ovary (CHO/HGPRT) | Not specified | Negative | [5] |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Not specified | Negative | [5] |

| Bacterial Reverse Mutation (Metabolite) | Salmonella typhimurium (Ames Test) | Not specified | Negative (for MEHT) | [5] |

Key Experimental Protocols

Study: Genetic Toxicology Testing of DEHT (Barber et al., 1994) [5]

-

Test Articles: Di(2-ethylhexyl) terephthalate (DEHTP) and its metabolite mono(ethylhexyl) terephthalate (MEHT).

-

Assays Conducted:

-

Ames Plate Incorporation Assay: Salmonella typhimurium strains were used to test for bacterial mutagenicity of DEHTP and MEHT, both with and without metabolic activation (S9 fraction).

-

CHO/HGPRT Mammalian Cell Mutagenicity Assay: Chinese hamster ovary (CHO) cells were used to assess the potential of DEHTP to induce forward mutations at the HGPRT locus.

-

In Vitro Chromosome Aberrations Assay: CHO cells were used to evaluate if DEHTP could induce structural chromosomal damage.

-

Reproductive and Developmental Toxicity

DEHTP shows a markedly lower potential for reproductive and developmental toxicity compared to DEHP. Studies in rats have not demonstrated the anti-androgenic or estrogenic effects that are characteristic of DEHP toxicity.

| Species | Route | Dose | Duration | Key Findings | Reference |

| Rat (pregnant) | Not specified | 750 mg/kg/day | Gestation | No anti-androgenic effects observed in male offspring. | [1] |

| Rat (immature female) | Not specified | Up to 2,000 mg/kg/day | Not specified | Uterotrophic assay indicated no estrogenic activity. | [1] |

The French Agency for Food, Environmental and Occupational Health & Safety (ANSES) concluded that based on available information, DEHTP is not expected to pose health risks, is not considered toxic for reproduction, and has no alerts for potential endocrine-disrupting properties.[1]

Conclusion

This compound (DEHTP) presents a toxicological profile that is substantially different from and more favorable than its ortho-phthalate isomer, DEHP. Quantitative data from acute and subchronic studies demonstrate a low order of toxicity. Crucially, DEHTP is not genotoxic and does not induce the hepatic peroxisome proliferation in rodents that is linked to the carcinogenicity of DEHP.[5][6] Furthermore, available studies indicate a lack of reproductive and developmental toxicity, specifically the absence of anti-androgenic and estrogenic activity.[1] Based on the current body of evidence, DEHTP is considered a safer alternative to DEHP for use as a plasticizer in consumer and medical products.[1][2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Exposure to di-2-ethylhexyl terephthalate in the U.S. general population from the 2015–2016 National Health and Nutrition Examination Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 6422-86-2 | Benchchem [benchchem.com]

- 5. Genetic toxicology testing of di(2-ethylhexyl) terephthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Subchronic 90-day oral toxicology of di(2-ethylhexyl) terephthalate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cpsc.gov [cpsc.gov]

- 8. canada.ca [canada.ca]

- 9. oltchim.ro [oltchim.ro]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]

- 14. discovery.researcher.life [discovery.researcher.life]

The Core Mechanism of Bis(2-ethylhexyl) Terephthalate (DEHT) in Polymers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) terephthalate (B1205515) (DEHT), also known as dioctyl terephthalate (DOTP), has emerged as a prominent non-phthalate plasticizer, particularly for polyvinyl chloride (PVC) and other polymers. Its favorable safety profile and effective plasticizing properties have made it a leading alternative to traditional ortho-phthalate plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP). This technical guide provides a comprehensive overview of the core mechanism of action of DEHT in polymers, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in materials science and related fields.

Core Mechanism of Action

The primary function of DEHT as a plasticizer is to increase the flexibility, durability, and workability of a polymer. This is achieved by inserting its molecules between the long polymer chains, thereby reducing the intermolecular forces that hold the chains together. In its rigid state, a polymer like PVC has strong van der Waals forces and dipole-dipole interactions between its chains, resulting in a tightly packed and stiff structure.

The introduction of DEHT disrupts this rigidity through the following mechanisms:

-

Steric Hindrance: The bulky 2-ethylhexyl groups of the DEHT molecule physically separate the polymer chains, creating more free volume. This increased spacing allows the polymer chains to slide past one another more easily, leading to enhanced flexibility.

-

Intermolecular Interactions: The ester groups within the DEHT molecule can form weak polar interactions with the polymer chains. In the case of PVC, these interactions occur with the chlorine atoms. Simultaneously, the long, non-polar alkyl chains of DEHT interact with the non-polar segments of the polymer chains through van der Waals forces. These interactions help to shield the polymer chains from each other, further reducing the overall intermolecular attraction.

-

Lowering of Glass Transition Temperature (Tg): The increased free volume and reduced intermolecular forces result in a significant decrease in the glass transition temperature (Tg) of the polymer. The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. By lowering the Tg, DEHT ensures that the polymer remains flexible at room temperature and below.

This mechanism effectively transforms a rigid polymer into a pliable and versatile material suitable for a wide range of applications.

Quantitative Data on the Effects of DEHT in PVC

The concentration of DEHT, typically expressed in parts per hundred resin (phr), significantly influences the final properties of the plasticized polymer. The following tables summarize the quantitative effects of DEHT on key mechanical and thermal properties of PVC.

| DEHT Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |

| 0 | 52.2[1] | 5-10 | ~3000 |

| 30 | ~25-35 | ~250-350 | ~20-40 |

| 40 | 22.39[2] | ~300-400 | ~15-30 |

| 50 | 17.46[3] | 330[3] | 10.51[3] |

| 60 | ~15-20 | ~350-450 | ~10-20 |

Table 1: Effect of DEHT Concentration on Mechanical Properties of PVC. Note: Values are approximate and can vary based on the specific PVC resin, processing conditions, and other additives.

| DEHT Concentration (phr) | Glass Transition Temperature (Tg) (°C) |

| 0 (Neat PVC) | ~80-85 |

| 20 | ~40-50 |

| 40 | ~20-30 |

| 60 | ~0-10 |

Table 2: Effect of DEHT Concentration on the Glass Transition Temperature of PVC. Note: Values are approximate and can be influenced by the measurement technique and parameters.

Experimental Protocols

To characterize the effects of DEHT on polymers, several standard experimental protocols are employed. The following sections provide detailed methodologies for key experiments.

Tensile Properties Testing (ASTM D882)

This method is used to determine the tensile strength, elongation at break, and Young's modulus of thin plastic sheeting and films.

1. Specimen Preparation:

-

Prepare rectangular test specimens from the plasticized PVC sheet. The typical dimensions are 25 mm in width and 150 mm in length.[4]

-

Ensure the specimens are free from nicks, scratches, or other defects.

-

Condition the specimens at a standard laboratory temperature of 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.[4]

2. Test Procedure:

-

Use a universal testing machine (UTM) equipped with grips suitable for thin films.

-

Set the initial grip separation (gauge length), typically 100 mm.[4]

-

Mount the specimen securely in the grips, ensuring it is properly aligned.[4]

-

Apply a controlled tensile load at a constant rate of crosshead movement. A typical rate is 50 mm/min.[4]

-

Record the force applied and the corresponding elongation of the specimen until it breaks.[4]

3. Data Analysis:

-

Tensile Strength: Calculate the maximum stress the material can withstand before breaking (Maximum Load / Original Cross-Sectional Area).

-

Elongation at Break: Determine the percentage increase in length at the point of fracture ((Final Length - Initial Length) / Initial Length) * 100.

-

Young's Modulus (Modulus of Elasticity): Calculate the slope of the initial linear portion of the stress-strain curve.

Plasticizer Migration Testing (ASTM D1239 - Extraction by Chemicals)

This method measures the loss of plasticizer from a plastic film when immersed in a liquid.

1. Specimen Preparation:

-

Cut square test specimens, typically 50 mm x 50 mm, from the plasticized PVC film.[5]

-

Weigh each specimen accurately to the nearest 0.001 g.

-

Prepare at least three specimens for each test liquid.[5]

2. Test Procedure:

-

Select the appropriate test liquid(s) (e.g., distilled water, soapy water, oil, or ethanol, depending on the intended application of the polymer).[6]

-

Place each weighed specimen in a separate container with a sufficient volume of the test liquid to ensure complete immersion.[5][6]

-

Seal the containers and maintain them at a specified temperature (e.g., 23°C or 50°C) for a defined period (e.g., 24 hours or 72 hours).[6][7]

-

After the immersion period, remove the specimens from the liquid.

-

Carefully wipe the specimens dry with a soft cloth. If the test liquid is non-volatile, a solvent wash (e.g., with heptane) may be necessary to remove residual liquid, followed by drying.[7]

-

Re-weigh the dried specimens.

3. Data Analysis:

-

Calculate the percentage weight loss for each specimen: ((Initial Weight - Final Weight) / Initial Weight) * 100.

-

Report the average percentage weight loss for each test liquid.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of the plasticized polymer and to quantify the amount of plasticizer.

1. Sample Preparation:

-

Cut a small, representative sample of the plasticized PVC, typically weighing between 5 and 15 mg.[8]

-

Place the sample in a TGA sample pan (e.g., aluminum or platinum).

2. Instrument Setup and Measurement:

-

Place the sample pan in the TGA instrument.

-

Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[9]

-

Heat the sample at a constant rate, for example, 10°C/min or 20°C/min, over a specified temperature range (e.g., from room temperature to 600°C).[8][10]

-

Continuously monitor and record the sample's weight as a function of temperature.

3. Data Analysis:

-

The resulting TGA curve will show distinct weight loss steps. The first major weight loss step typically corresponds to the volatilization of the plasticizer (DEHT).

-

The onset temperature of this first weight loss can be used as an indicator of the thermal stability of the plasticized material.

-

The percentage weight loss in this step corresponds to the amount of plasticizer in the sample.

-

Subsequent weight loss steps at higher temperatures are due to the degradation of the PVC polymer itself, often involving dehydrochlorination.[11][12]

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the glass transition temperature (Tg) of the plasticized polymer.

1. Sample Preparation:

-

Prepare a small, uniform sample of the plasticized PVC, typically weighing between 5 and 10 mg.[7][9]

-

Encapsulate the sample in a DSC sample pan (e.g., aluminum).

2. Instrument Setup and Measurement:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Perform a heat-cool-heat cycle to erase the thermal history of the sample.

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its expected Tg (e.g., 120°C).[7]

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its Tg (e.g., -50°C).

-

Second Heating Scan: Reheat the sample at the same controlled rate (e.g., 10°C/min) through the glass transition region.[9]

-

-

Record the heat flow to the sample as a function of temperature.

3. Data Analysis:

-

The Tg is identified as a step-like change in the heat flow curve from the second heating scan.[13]

-

The midpoint of this transition is typically reported as the glass transition temperature.[13]

References

- 1. PVC Properties - Vinidex Pty Ltd [vinidex.com.au]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. hitachi-hightech.com [hitachi-hightech.com]

- 8. redalyc.org [redalyc.org]

- 9. mt.com [mt.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. thermalsupport.com [thermalsupport.com]

Solubility of Bis(2-ethylhexyl) terephthalate in common solvents

An In-depth Technical Guide on the Solubility of Bis(2-ethylhexyl) terephthalate (B1205515) in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) terephthalate (DEHT), also known as dioctyl terephthalate (DOTP), is a non-phthalate plasticizer widely used in a variety of applications, including medical devices, food packaging, and flooring. Its toxicological profile is considered more favorable than that of some traditional ortho-phthalate plasticizers. For researchers and professionals in drug development and materials science, a thorough understanding of DEHT's solubility in common organic solvents is crucial for formulation, processing, and analytical method development. This technical guide provides a comprehensive overview of the solubility of DEHT, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Data Presentation: Solubility of this compound

| Solvent | Chemical Formula | Polarity | Solubility of this compound |

| Non-Polar Solvents | |||

| Hexane | C₆H₁₄ | Very Low | Miscible |

| Toluene | C₇H₈ | Low | Miscible |

| Diethyl Ether | (C₂H₅)₂O | Low | Miscible |

| Chloroform | CHCl₃ | Low | Soluble |

| Dichloromethane | CH₂Cl₂ | Low | Soluble |

| Polar Aprotic Solvents | |||

| Ethyl Acetate | C₄H₈O₂ | Moderate | Soluble |

| Acetone | C₃H₆O | Moderate | Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Moderate | Miscible |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | High | Soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Soluble |

| Polar Protic Solvents | |||

| Ethanol | C₂H₅OH | High | Slightly Soluble to Soluble |

| Methanol | CH₃OH | High | Slightly Soluble |

| Water | H₂O | Very High | Insoluble (approx. 0.4 µg/L at 22.5 °C)[1] |

Note on Data: The solubility of this compound is qualitatively described as soluble or miscible in many organic solvents.[1] For critical applications, it is highly recommended to experimentally determine the solubility in the specific solvent and at the desired temperature.

Experimental Protocols: Determination of Solubility

The solubility of a liquid like DEHT in an organic solvent can be determined using the isothermal shake-flask method followed by gravimetric analysis. This method is reliable and does not require sophisticated analytical instrumentation.

Objective: To determine the mass of this compound that dissolves in a given mass of a solvent at a specified temperature to the point of saturation.

Apparatus and Reagents:

-

This compound (analytical grade)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled water bath or incubator

-

Glass vials with screw caps (B75204) (e.g., 20 mL)

-

Analytical balance (readable to at least 0.1 mg)

-

Pipettes and syringes

-

Evaporating dish

-

Drying oven

Methodology:

-

Preparation of Solvent-Solute Mixtures:

-

Add a known mass (e.g., approximately 5 g) of the chosen organic solvent to several glass vials.

-

To each vial, add an excess amount of this compound. Since DEHT is a liquid, this can be done by adding it dropwise until a separate, undissolved phase of DEHT is clearly visible at the bottom of the vial after initial mixing. The presence of an excess of the solute is crucial to ensure that the solvent becomes saturated.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials using a shaker or by periodic vigorous manual shaking for a sufficient period to allow the system to reach equilibrium. A typical equilibration time is 24 to 48 hours.

-

After the initial equilibration period, allow the vials to stand undisturbed at the same temperature for at least 12 hours to allow the undissolved DEHT phase to settle completely.

-

-

Sampling of the Saturated Solution:

-

Carefully withdraw a known mass of the clear, saturated supernatant (the top solvent layer) from each vial using a pre-weighed syringe. It is critical not to disturb the undissolved DEHT layer at the bottom.

-

Record the exact mass of the saturated solution withdrawn.

-

-

Gravimetric Analysis:

-

Transfer the withdrawn saturated solution to a pre-weighed evaporating dish.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without degrading the DEHT (e.g., 70-80 °C, depending on the solvent's boiling point). The oven should be well-ventilated.

-

Periodically remove the dish from the oven, allow it to cool in a desiccator, and weigh it.

-

Continue the drying process until a constant mass is achieved, indicating that all the solvent has evaporated.

-

The final mass will be that of the dissolved DEHT.

-

-

Calculation of Solubility:

-

Calculate the mass of the solvent in the withdrawn sample by subtracting the mass of the dissolved DEHT (from step 4) from the total mass of the saturated solution withdrawn (from step 3).

-

Express the solubility as grams of DEHT per 100 grams of solvent.

Solubility ( g/100 g solvent) = (Mass of dissolved DEHT / Mass of solvent) x 100

-

Mandatory Visualization

Caption: Workflow for the gravimetric determination of this compound solubility.

References

An In-depth Technical Guide to the Health and Safety Data of Dioctyl Terephthalate (DOTP) Exposure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data associated with exposure to dioctyl terephthalate (B1205515) (DOTP). The information is compiled from a variety of toxicological studies and regulatory guidelines to support risk assessment and safe handling practices in a professional research and development environment.

Health and Safety Data Summary

The following tables summarize the key quantitative data on the toxicological profile of dioctyl terephthalate.

Table 1: Acute Toxicity Data for Dioctyl Terephthalate

| Route of Exposure | Species | Test Guideline (Inferred) | Endpoint | Value | Reference |

| Oral | Rat | OECD 423 | LD50 | > 2000 mg/kg bw | [1] |

| Dermal | Rat | OECD 402 | LD50 | > 2000 mg/kg bw | [1] |

| Dermal | Guinea Pig | - | LD50 | > 19,680 mg/kg |

Table 2: Irritation and Sensitization Data for Dioctyl Terephthalate

| Endpoint | Species | Test Guideline (Inferred) | Result | Reference |

| Skin Irritation | Rabbit | OECD 404 | Not irritating | |

| Eye Irritation | Rabbit | OECD 405 | Mild irritant | |

| Skin Sensitization | - | - | No data available |

Table 3: Genotoxicity Data for Dioctyl Terephthalate

| Assay | Test System | Test Guideline (Inferred) | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium | OECD 471 | Negative | |

| In Vitro Chromosome Aberration Test | Mammalian Cells | OECD 473 | Negative |

Table 4: Repeated Dose and Reproductive Toxicity Data for Dioctyl Terephthalate

| Study Type | Species | Key Findings | Reference |

| Peroxisome Proliferation | Rat | Minimal to no induction of hepatic peroxisomes compared to DEHP. | |

| Reproductive/Developmental Toxicity | - | Limited data available specifically for DOTP. Studies on other phthalates have shown reproductive and developmental effects. |

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments relevant to the assessment of dioctyl terephthalate. These protocols are based on internationally recognized OECD guidelines.

Acute Oral Toxicity (as per OECD Guideline 423: Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance.

-

Test Animals: Typically, young adult female rats are used. Animals are fasted prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. The volume administered is generally kept constant.

-

Procedure: A stepwise procedure is used where a group of three animals is dosed at a defined level. The outcome of this first step determines the next step:

-

If mortality occurs, the next group is dosed at a lower level.

-

If no mortality occurs, the next group is dosed at a higher level.

-

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

Acute Dermal Toxicity (as per OECD Guideline 402: Acute Dermal Toxicity)

This test assesses the toxicity of a substance applied to the skin.

-

Test Animals: Young adult rats, rabbits, or guinea pigs are used.

-

Preparation: The fur on the dorsal area of the trunk of the test animals is clipped one day before the test.

-

Dose Application: The test substance is applied uniformly over an area of at least 10% of the body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.

-

Exposure Duration: The exposure period is typically 24 hours.

-

Observation Period: Animals are observed for mortality, clinical signs, and body weight changes for 14 days after application.

-

Endpoint: The LD50 (median lethal dose) is determined.

Skin Irritation/Corrosion (as per OECD Guideline 404: Acute Dermal Irritation/Corrosion)

This assay evaluates the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Albino rabbits are the preferred species.

-

Application: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small patch of shaved skin.

-

Exposure: The patch is covered with a gauze dressing for a 4-hour exposure period.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the reactions is scored, and an overall irritation score is calculated.

Eye Irritation/Corrosion (as per OECD Guideline 405: Acute Eye Irritation/Corrosion)

This test determines the potential of a substance to cause eye irritation or corrosion.

-

Test Animals: Albino rabbits are typically used.

-

Application: A small amount of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

Scoring: The severity of ocular lesions is scored to determine the irritation potential.

Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471)

This in vitro assay is used to detect gene mutations.

-

Test System: Histidine-requiring strains of Salmonella typhimurium are used.

-

Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Mammalian Chromosome Aberration Test (as per OECD Guideline 473)

This assay identifies substances that cause structural chromosome aberrations in cultured mammalian cells.

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes, are used.

-

Procedure: The cells are exposed to the test substance with and without metabolic activation.

-

Analysis: At a predetermined time after exposure, the cells are harvested, and the chromosomes are examined microscopically for structural abnormalities.

-

Endpoint: The frequency of cells with chromosomal aberrations is determined.

Visualizations

The following diagrams illustrate key concepts and workflows related to the toxicological assessment of dioctyl terephthalate.

Caption: General workflow for toxicological assessment of a chemical substance.

Caption: Hypothesized signaling pathways for phthalate-induced endocrine disruption.

Caption: Key steps in the steroidogenesis pathway and potential points of disruption.

References

Navigating the Global Regulatory Landscape of Bis(2-ethylhexyl) terephthalate (DEHTP) in Food Contact Materials

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) terephthalate (B1205515) (DEHTP), also known as dioctyl terephthalate (DOTP), is a non-phthalate plasticizer increasingly utilized in a variety of polymer applications, including food contact materials (FCMs). Its rising popularity stems from being a primary replacement for ortho-phthalates, such as bis(2-ethylhexyl) phthalate (B1215562) (DEHP), which have faced regulatory scrutiny due to toxicological concerns. This technical guide provides an in-depth overview of the current regulatory status of DEHTP in key global markets, including the European Union, the United States, China, the MERCOSUR trade bloc, and Japan. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development and safety assessment of food contact materials.

Global Regulatory Framework and Quantitative Limits

The use of DEHTP in food contact materials is governed by specific regulations in major economic regions, which are primarily based on positive lists of authorized substances and established migration limits. These limits are determined through rigorous toxicological risk assessments to ensure consumer safety.

Table 1: Regulatory Status and Migration Limits for DEHTP in Food Contact Plastics